![molecular formula C13H24N2O4 B3117550 Ethyl (3-amino-1-boc-pyrrolidin-3-yl)-acetate CAS No. 2241129-13-3](/img/structure/B3117550.png)
Ethyl (3-amino-1-boc-pyrrolidin-3-yl)-acetate
Overview
Description
Ethyl (3-amino-1-boc-pyrrolidin-3-yl)-acetate, also known as Boc-L-pyroglutamic acid ethyl ester, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Scientific Research Applications
1. Organic Synthesis and Catalysis
Several studies have explored the utility of ethyl (3-amino-1-boc-pyrrolidin-3-yl)-acetate in organic synthesis, particularly in site-selective C-H functionalization, the synthesis of complex molecules, and the development of novel catalytic reactions. For instance, Guo et al. (2019) presented a method for site-selective α-alkoxyl alkynation of alkyl esters mediated by boryl radicals, showcasing the synthesis of 4-phenylbut-3-yn-2-yl acetate derivatives (Guo et al., 2019). Similarly, a study by Rossi et al. (2007) detailed the synthesis of 2-(1-N-boc-hydrazono-ethyl)-4-pyrrolidin-1-yl-but-3-enoic acid ethyl ester and 1-amino-pyrroles through divergent and solvent-dependent reactions (Rossi et al., 2007).
2. Medicinal Chemistry and Pharmacology
In the realm of medicinal chemistry, the compound has been a key intermediate in the synthesis of various biologically active molecules. For example, Fleck et al. (2003) described the stereoselective synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic for veterinary use (Fleck et al., 2003).
3. Material Science and Chemistry
Ethyl (3-amino-1-boc-pyrrolidin-3-yl)-acetate has also been used in the synthesis of novel materials and chemical entities. For instance, Sweeney et al. (2017) utilized hydrogen peroxide in ethyl acetate for greener synthesis approaches, including the preparation of alicyclic ring-fused benzimidazoles and anti-tumor benzimidazolequinones (Sweeney et al., 2017).
properties
IUPAC Name |
tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-10(16)8-13(14)6-7-15(9-13)11(17)19-12(2,3)4/h5-9,14H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIENJLIIUBFKDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCN(C1)C(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
CAS RN |
2241129-13-3 | |
Record name | tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.